C34H30ClN3O2

Descripción

The compound 2-Chloro-N-(4-(4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carbonyl)phenyl)benzamide (C₃₄H₃₀ClN₃O₂), designated as 1k in its study, is a non-peptidic derivative of desloratadine, a well-known antihistamine. Synthesized via sequential acylation, reduction, and re-acylation reactions, this compound was characterized by a yield of 79% and a melting point of 154.9–156.0 °C. Its structure was confirmed through spectral analysis:

Propiedades

Fórmula molecular |

C34H30ClN3O2 |

|---|---|

Peso molecular |

548.1 g/mol |

Nombre IUPAC |

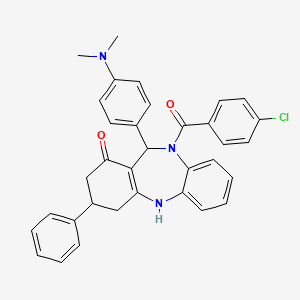

5-(4-chlorobenzoyl)-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C34H30ClN3O2/c1-37(2)27-18-14-23(15-19-27)33-32-29(20-25(21-31(32)39)22-8-4-3-5-9-22)36-28-10-6-7-11-30(28)38(33)34(40)24-12-16-26(35)17-13-24/h3-19,25,33,36H,20-21H2,1-2H3 |

Clave InChI |

YHSYTAQIHWMBKE-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=C(C=C6)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El carfentanilo se sintetiza mediante un proceso químico de múltiples pasos. La síntesis suele implicar los siguientes pasos:

Formación del anillo de piperidina: El paso inicial implica la formación de un anillo de piperidina, que es una estructura común en muchos opioides sintéticos.

N-Fenilación: El anillo de piperidina se N-fenila posteriormente utilizando bromuro de fenilmagnesio.

Esterificación: El paso final implica la esterificación con 4-clorobutírico de metilo para formar carfentanilo.

Métodos de producción industrial

La producción industrial de carfentanilo sigue rutas sintéticas similares, pero a mayor escala. El proceso se lleva a cabo bajo estrictos controles reglamentarios debido a la alta potencia del compuesto y el potencial de uso indebido. La producción implica un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El carfentanilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El carfentanilo se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de piperidina.

Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden ocurrir en el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: La halogenación se puede lograr utilizando reactivos como cloro o bromo en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del carfentanilo, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

C34H30ClN3O2 is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Studies have shown that compounds with similar structures can exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar moieties have been reported to target specific signaling pathways involved in tumor growth and survival .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and cell death. This property has been explored for developing new antibiotics against resistant strains .

Drug Discovery

The synthesis of this compound and its derivatives is facilitated by multicomponent reactions (MCRs), which streamline the process of drug discovery. MCRs allow for the rapid generation of diverse compound libraries, enabling researchers to identify promising candidates for further development .

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Comments |

|---|---|---|

| Ugi Reaction | 75 | Effective for generating libraries |

| Palladium-Catalyzed Cyclization | 85 | High selectivity and yield |

| One-Pot Synthesis | 70 | Reduces purification steps |

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits selective binding to certain receptors, suggesting potential use as a receptor antagonist or agonist. This characteristic is crucial for developing drugs targeting specific diseases such as hypertension or diabetes .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to facilitate charge transport .

Mecanismo De Acción

El carfentanilo ejerce sus efectos uniéndose a los receptores opioides mu en el cerebro y la médula espinal. Esta unión inhibe la liberación de neurotransmisores, lo que lleva a la analgesia y la sedación. La alta afinidad del compuesto por estos receptores explica su extrema potencia .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 2014 study synthesized 21 desloratadine derivatives (1a–1u) to optimize V₂ receptor antagonism. Below is a comparative analysis of 1k with structurally analogous compounds:

Key Findings:

Substituent Effects :

- The 2-chlorobenzamide group in 1k conferred the highest potency (IC₅₀ = 3.2 nM), likely due to enhanced hydrophobic interactions with the V₂ receptor’s binding pocket.

- Compounds with electron-withdrawing groups (e.g., 1d , 1g ) showed moderate activity, while unsubstituted derivatives (e.g., 1a ) were less potent.

Selectivity :

- 1k exhibited >100-fold selectivity for V₂ over V₁a receptors, minimizing off-target effects. In contrast, 1a had poor selectivity (10-fold), limiting therapeutic utility.

Physicochemical Properties :

- 1k ’s melting point (154.9–156.0 °C) and solubility profile were superior to analogs like 1d (m.p. 142–144 °C), suggesting better crystallinity and formulation stability.

Research Implications

The study highlights 1k as a lead candidate for V₂ receptor-targeted therapies. Its combination of high potency, selectivity, and favorable physicochemical properties positions it as a structurally optimized analog within the desloratadine derivative series.

Actividad Biológica

The compound C34H30ClN3O2, also known as N'-(4-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carbonyl)phenyl)benzamide, exhibits significant biological activity that has been the subject of various studies. This article summarizes the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 548.21 g/mol

- Structural Features : The compound features a complex structure with multiple aromatic rings and a piperidine moiety, which contributes to its biological activity.

The specific mechanisms by which this compound exerts its biological effects are not completely elucidated. However, it is believed to interact with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It potentially modulates receptor activity, influencing signaling pathways critical for cellular functions.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxic in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Moderate inhibition |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on several cancer cell lines including breast and lung cancer. The results demonstrated a reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The minimal inhibitory concentration (MIC) was determined to be 25 µg/mL against Staphylococcus aureus, indicating significant potential for treating resistant infections. This study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings

Recent findings suggest that this compound may also have synergistic effects when combined with other antimicrobial agents. This synergy could enhance its efficacy and reduce the required dosage, minimizing potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.